![molecular formula C21H26ClNO3 B1203320 (4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
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Overview
Description
Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Scientific Research Applications
Structural Analysis and Synthesis
Structural Conformation and Crystallography
The title compound exhibits unique structural conformations in its crystalline form, with distinct chair and half-boat conformations in its cyclic structures. This structural analysis is vital for understanding its physical and chemical properties (Guoqing Li et al., 2012).
Enantioselective Synthesis
The compound's enantiomers have been synthesized, highlighting its potential in the development of opioid ligands and Toll-like receptor 4 antagonists. The synthesis process is crucial for developing pharmaceutical compounds with specific biological activities (Brandon R. Selfridge et al., 2014).
Pharmacological Implications
The compound’s derivatives have been studied for their pharmacological properties, indicating its relevance in the field of medicinal chemistry and drug design (Xu Cai et al., 2010).
Chemical Synthesis and Reactions
The compound is involved in various chemical reactions, offering insights into its potential applications in synthesizing new chemical entities. This includes the synthesis of isolable benzocycloheptenes and their reactions, contributing to the field of organic chemistry (Robert H. Bradbury et al., 1981).
Biomedical Research
Opioid Receptor Activity
The compound's derivatives have shown significant activity in opioid receptor binding studies, suggesting its importance in developing new analgesic drugs (C. Cheng et al., 1994).
Potential Antitumor Applications
Derivatives of the compound have been evaluated for their potential in treating central nervous system tumors, highlighting its role in cancer research (C. N. Filer et al., 1977).
Application in HIV-1 Treatment
Synthesis of specific derivatives has been explored for inhibiting HIV-1 reverse transcriptase, indicating the compound's potential in antiviral therapy (T. Tucker et al., 1994).
properties
Molecular Formula |
C21H26ClNO3 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19-,20-,21+;/m0./s1 |
InChI Key |
GYWMRGWFQPSQLK-IUDSPRNFSA-N |
Isomeric SMILES |
C=C1CC[C@]2([C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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